1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE
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Overview
Description
1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a furan ring, and a thiocarbonyl group
Preparation Methods
The synthesis of 1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiocarbonyl Group: The thiocarbonyl group is introduced via a reaction with thiocarbonyl chloride or similar reagents.
Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the furan and piperazine rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiocarbonyl group to a thiol or thioether.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Scientific Research Applications
1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE can be compared with similar compounds such as:
1-{4-[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one: This compound features a quinoline ring instead of a furan ring, leading to different biological activities and applications.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a triazole ring and exhibits different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[5-(4-methylphenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-3-5-15(6-4-13)16-7-8-17(22-16)18(23)20-11-9-19(10-12-20)14(2)21/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJCZLNUKOZXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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